molecular formula C21H23N3O2 B6105870 [4-(4-methoxyphenyl)piperazin-1-yl](1-methyl-1H-indol-5-yl)methanone

[4-(4-methoxyphenyl)piperazin-1-yl](1-methyl-1H-indol-5-yl)methanone

Cat. No.: B6105870
M. Wt: 349.4 g/mol
InChI Key: FMDYEACJXZOTPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-methoxyphenyl)piperazin-1-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and an indole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Methoxyphenyl Group: The piperazine ring is then reacted with 4-methoxyphenyl chloride in the presence of a base such as potassium carbonate to introduce the methoxyphenyl group.

    Attachment of Indole Moiety: The final step involves the reaction of the substituted piperazine with 1-methyl-1H-indole-5-carboxylic acid chloride under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of 4-(4-methoxyphenyl)piperazin-1-ylmethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the indole moiety, resulting in the formation of alcohol derivatives.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-methoxyphenyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It can serve as a ligand in receptor binding studies, helping to elucidate the function of specific proteins.

Medicine

In medicine, 4-(4-methoxyphenyl)piperazin-1-ylmethanone is investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility allows for its incorporation into various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenyl)piperazin-1-ylmethanone: Lacks the methyl group on the indole moiety.

    4-(4-methoxyphenyl)piperazin-1-ylmethanone: Substitution at a different position on the indole ring.

Uniqueness

The uniqueness of 4-(4-methoxyphenyl)piperazin-1-ylmethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(1-methylindol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-22-10-9-16-15-17(3-8-20(16)22)21(25)24-13-11-23(12-14-24)18-4-6-19(26-2)7-5-18/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDYEACJXZOTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.